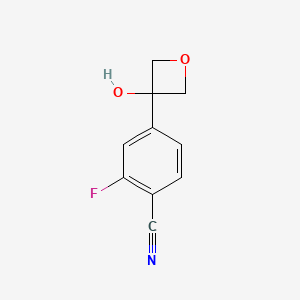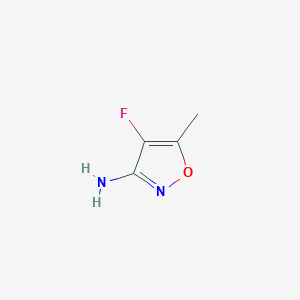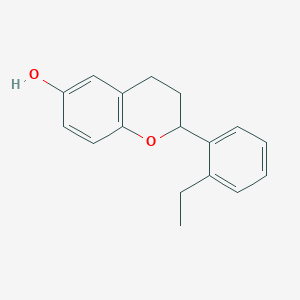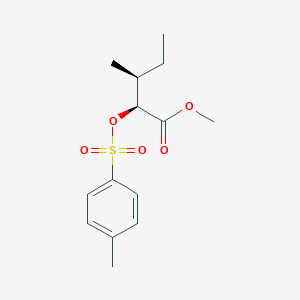
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate is an organic compound with significant applications in synthetic organic chemistry. It is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate typically involves the esterification of the corresponding acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the tosylation of the hydroxyl group is achieved using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to streamline the synthesis, making it more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Pyridine, amines, thiols.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Oxidation: KMnO4, chromium trioxide (CrO3).
Major Products
Substitution: Amino or thiol derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate involves its interaction with various molecular targets. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These transformations are crucial in the compound’s role as an intermediate in synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,3S)-2-hydroxy-3-(methoxymethyl)pentanoate
- Methyl (2S,3S)-4-(benzyloxy)-2,4-dimethyl-3-[(trimethylsilyl)oxy]pentanoate
Uniqueness
Methyl (2S,3S)-3-Methyl-2-(tosyloxy)pentanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity patterns. Its tosyl group makes it a versatile intermediate for substitution reactions, while its ester group allows for various transformations, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C14H20O5S |
|---|---|
Molekulargewicht |
300.37 g/mol |
IUPAC-Name |
methyl (2S,3S)-3-methyl-2-(4-methylphenyl)sulfonyloxypentanoate |
InChI |
InChI=1S/C14H20O5S/c1-5-11(3)13(14(15)18-4)19-20(16,17)12-8-6-10(2)7-9-12/h6-9,11,13H,5H2,1-4H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
RNLKQPJJHATCON-AAEUAGOBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCC(C)C(C(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


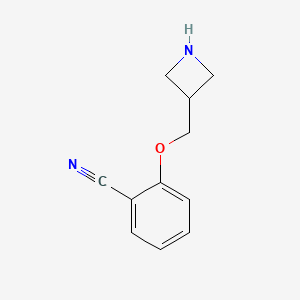
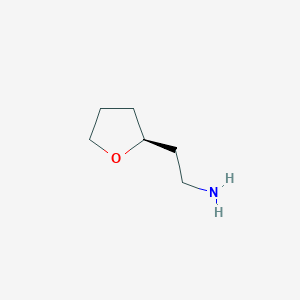
![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
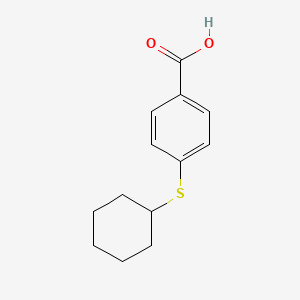
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)
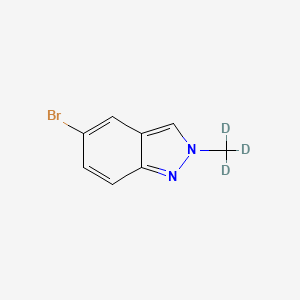
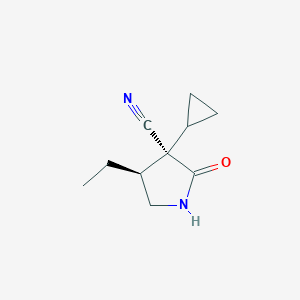
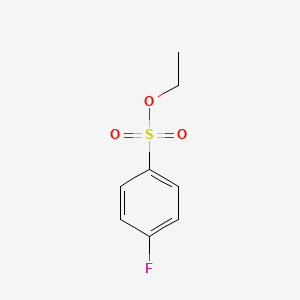
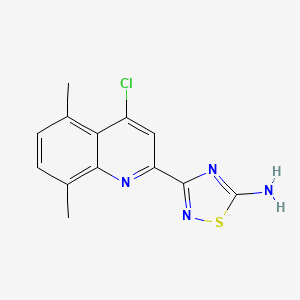
![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
